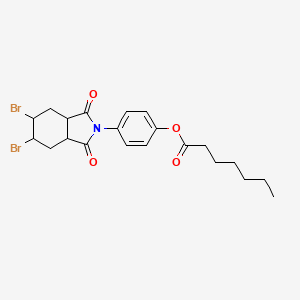
4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE is a complex organic compound characterized by its unique structure, which includes a hexahydroisoindole core substituted with dibromo and dioxo groups, and a phenyl heptanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE typically involves multiple steps, starting with the preparation of the hexahydroisoindole core. This core can be synthesized through a series of cyclization reactions, followed by bromination to introduce the dibromo groups. The final step involves esterification with phenyl heptanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also need to ensure the purity and consistency of the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialized polymers and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE involves its interaction with molecular targets such as enzymes or receptors. The dibromo and dioxo groups can form strong interactions with active sites, potentially inhibiting or modifying the activity of the target. The phenyl heptanoate moiety may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of phenyl heptanoate.
3,6-Dibromo-1,2,4,5-tetrazine: Another dibromo-substituted compound with different core structure.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains dibromo groups but with a benzothiadiazole core.
Uniqueness
4-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)PHENYL HEPTANOATE is unique due to its combination of a hexahydroisoindole core with dibromo and dioxo groups, and a phenyl heptanoate moiety
Propriétés
Formule moléculaire |
C21H25Br2NO4 |
|---|---|
Poids moléculaire |
515.2 g/mol |
Nom IUPAC |
[4-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] heptanoate |
InChI |
InChI=1S/C21H25Br2NO4/c1-2-3-4-5-6-19(25)28-14-9-7-13(8-10-14)24-20(26)15-11-17(22)18(23)12-16(15)21(24)27/h7-10,15-18H,2-6,11-12H2,1H3 |
Clé InChI |
HEEQJSKQFLSBQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3CC(C(CC3C2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















